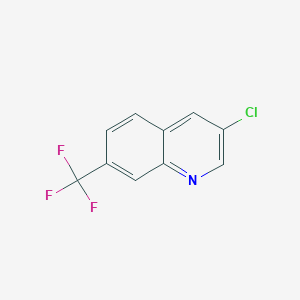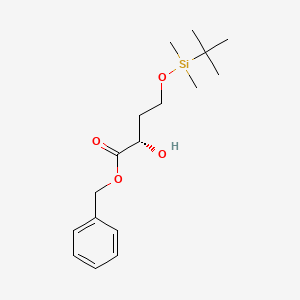
1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, featuring a bromine atom, a methyl group, and a prop-2-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-(prop-2-en-1-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and advanced separation techniques are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-methyl-3-(prop-2-en-1-yl)benzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols or aldehydes.
- Reduction reactions result in dehalogenated products.
Scientific Research Applications
1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the prop-2-en-1-yl group is oxidized through electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
1-Bromo-2-methylpropene: Shares the bromine and methyl groups but lacks the benzene ring.
1-Bromo-3-methylbenzene: Similar structure but without the prop-2-en-1-yl group.
2-Bromo-1-methyl-4-(prop-2-en-1-yl)benzene: Similar structure with different substitution pattern.
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-5-9-6-4-7-10(11)8(9)2/h3-4,6-7H,1,5H2,2H3 |
InChI Key |
AZMDWLORQLBZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





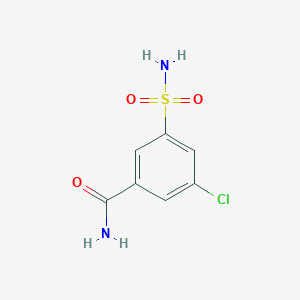

![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
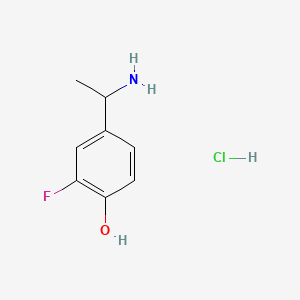


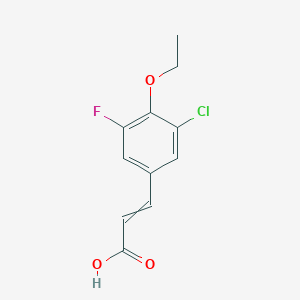
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
